Cas no 1806918-40-0 (Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate)

Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate
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- Inchi: 1S/C9H7BrF2N2O4/c1-18-6(15)3-4-2-5(14(16)17)8(10)13-7(4)9(11)12/h2,9H,3H2,1H3
- InChI Key: FWRGOTGMOFCEPA-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(C(F)F)=N1)CC(=O)OC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 326
- Topological Polar Surface Area: 85
- XLogP3: 2.2
Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055348-500mg |
Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate |
1806918-40-0 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029055348-250mg |
Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate |
1806918-40-0 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029055348-1g |
Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate |
1806918-40-0 | 97% | 1g |
$2,920.40 | 2022-03-31 |
Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate Related Literature
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
Additional information on Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate
Introduction to Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate (CAS No. 1806918-40-0)
Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate, with the CAS registry number 1806918-40-0, is a highly specialized organic compound that has garnered significant attention in the fields of heterocyclic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a bromine atom, a difluoromethyl group, and a nitro group. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block for various applications.
The synthesis of Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate involves a series of carefully designed multi-step reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels for this compound. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction times while maintaining product quality. This approach not only enhances the efficiency of the synthesis process but also aligns with the growing demand for sustainable chemical practices.
In terms of applications, Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate has shown promising potential in the development of novel pharmaceutical agents. Its structure makes it an ideal candidate for targeting specific biological pathways, such as those involved in cancer and inflammatory diseases. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for its use in anticancer drug design.
Beyond its medicinal applications, Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate has also found utility in the field of organic electronics. The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have reported that incorporating this compound into OLED structures significantly improves device efficiency and stability. This is attributed to its ability to facilitate efficient charge transport and emission characteristics.
The structural versatility of Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate also makes it a valuable precursor for the synthesis of other complex molecules. For example, it can be used as an intermediate in the construction of bioactive compounds with intricate architectures. Recent advancements in cross-coupling reactions have further expanded its utility as a versatile building block in total synthesis efforts.
In conclusion, Methyl 2-bromo-6-(difluoromethyl)-3-nitropyridine-5-acetate (CAS No. 1806918-40-0) is a multifaceted compound with applications spanning across various disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in both academic and industrial settings. As ongoing research continues to uncover new potential uses for this compound, its significance in the chemical sciences is expected to grow further.
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